Methyl 4,5-dimethyl-2-(5-(2-(trifluoromethyl)phenyl)furan-2-carboxamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4,5-dimethyl-2-(5-(2-(trifluoromethyl)phenyl)furan-2-carboxamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H16F3NO4S and its molecular weight is 423.41. The purity is usually 95%.
BenchChem offers high-quality Methyl 4,5-dimethyl-2-(5-(2-(trifluoromethyl)phenyl)furan-2-carboxamido)thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4,5-dimethyl-2-(5-(2-(trifluoromethyl)phenyl)furan-2-carboxamido)thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Imidazole-containing compounds have garnered attention for their antimicrobial potential. Methyl 4,5-dimethyl-2-(5-(2-(trifluoromethyl)phenyl)furan-2-carboxamido)thiophene-3-carboxylate, due to its imidazole ring, may exhibit antibacterial, antifungal, and antiviral activities .
- Researchers have synthesized derivatives of imidazole, some of which demonstrate good antimicrobial effects. For instance, compounds 1a and 1b exhibited promising antimicrobial potential .
- The 3,5-bis(trifluoromethyl)phenyl motif, present in our compound, plays a crucial role in promoting organic transformations. It is widely used in H-bond catalysts and other catalytic reactions .
- Imidazole-containing compounds can participate in Suzuki–Miyaura cross-coupling reactions, a powerful method for creating carbon–carbon bonds. This reaction is mild, functional group-tolerant, and environmentally benign .
- Some imidazole derivatives exhibit antioxidant properties. For instance, (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one derivatives showed good scavenging potential .
- Imidazole-based compounds have been explored for their therapeutic effects. Our compound’s unique structure may contribute to novel drug development, especially in the context of antimicrobial resistance .
- Heteroarenes containing imidazole moieties can undergo protodeboronation reactions. These reactions provide access to valuable synthetic intermediates and functionalized products .
Antimicrobial Properties
Catalysis and Organic Transformations
Carbon–Carbon Bond Formation
Antioxidant Activity
Therapeutic Potential
Protodeboronation Reactions
properties
IUPAC Name |
methyl 4,5-dimethyl-2-[[5-[2-(trifluoromethyl)phenyl]furan-2-carbonyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO4S/c1-10-11(2)29-18(16(10)19(26)27-3)24-17(25)15-9-8-14(28-15)12-6-4-5-7-13(12)20(21,22)23/h4-9H,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJLDAKZPWHHFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-dimethyl-2-(5-(2-(trifluoromethyl)phenyl)furan-2-carboxamido)thiophene-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.